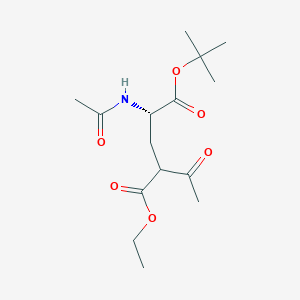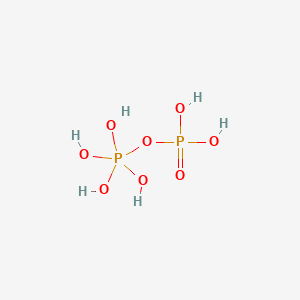
9-(5-Bromothiophen-2-YL)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(5-Bromothiophen-2-YL)-9H-carbazole is an organic compound that features a carbazole core substituted with a bromothiophene moiety. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and medicinal chemistry. The incorporation of a bromothiophene group enhances the compound’s electronic properties, making it a valuable material for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-Bromothiophen-2-YL)-9H-carbazole typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:
Reactants: 9H-carbazole, 5-bromothiophene-2-boronic acid
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
For industrial-scale production, the Suzuki-Miyaura coupling can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of recyclable palladium catalysts and greener solvents can also enhance the sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
9-(5-Bromothiophen-2-YL)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The carbazole core can be oxidized to form carbazole-3,6-dione.
Reduction: The bromothiophene moiety can be reduced to thiophene.
Substitution: The bromine atom in the bromothiophene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carbazole-3,6-dione
Reduction: Thiophene
Substitution: Various substituted thiophene derivatives
Aplicaciones Científicas De Investigación
9-(5-Bromothiophen-2-YL)-9H-carbazole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of 9-(5-Bromothiophen-2-YL)-9H-carbazole depends on its application. In organic electronics, the compound’s electronic properties facilitate charge transport and light emission. In medicinal chemistry, it interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The bromothiophene moiety enhances the compound’s ability to penetrate cell membranes and bind to target sites.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(2-Thienyl)-9H-carbazole
- 9-(3-Thienyl)-9H-carbazole
- 9-(4-Bromophenyl)-9H-carbazole
Uniqueness
Compared to similar compounds, 9-(5-Bromothiophen-2-YL)-9H-carbazole offers unique advantages due to the presence of the bromothiophene group. This moiety enhances the compound’s electronic properties, making it more suitable for applications in organic electronics and photonics. Additionally, the bromine atom provides a handle for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.
Propiedades
Número CAS |
845754-87-2 |
|---|---|
Fórmula molecular |
C16H10BrNS |
Peso molecular |
328.2 g/mol |
Nombre IUPAC |
9-(5-bromothiophen-2-yl)carbazole |
InChI |
InChI=1S/C16H10BrNS/c17-15-9-10-16(19-15)18-13-7-3-1-5-11(13)12-6-2-4-8-14(12)18/h1-10H |
Clave InChI |
NZOJRLOGIPQLOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(S4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 3-[[(5-phenyl-3-pyridinyl)amino]methyl]-](/img/structure/B14207648.png)
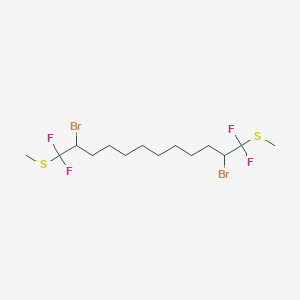
![N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide](/img/structure/B14207656.png)
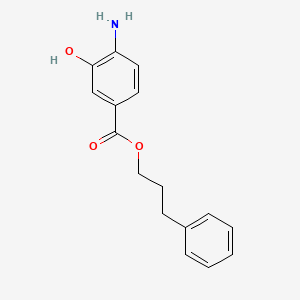
![3,6-Dicyclohexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14207663.png)
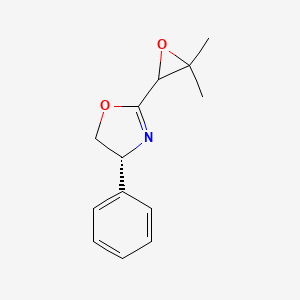
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl-](/img/structure/B14207670.png)
![S-[(1R,2S)-2-(methylamino)-1-phenylpropyl] ethanethioate](/img/structure/B14207671.png)
![1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine](/img/structure/B14207681.png)
![3-(1-{[(Naphthalen-1-yl)methyl]amino}cyclopentyl)prop-2-enal](/img/structure/B14207688.png)
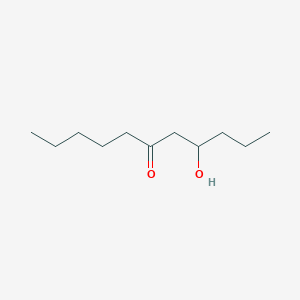
![2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine;hydrochloride](/img/structure/B14207695.png)
